molecular formula C17H28FN5O B6623477 4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine

4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Cat. No.: B6623477
M. Wt: 337.4 g/mol
InChI Key: AYLIPDZXYVKVBC-UHFFFAOYSA-N
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Description

4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of a fluorinated alkyl chain, a piperazine ring, a pyrimidine core, and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural versatility, which allows for various modifications and applications.

Properties

IUPAC Name

4-[6-[4-(5-fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28FN5O/c18-4-2-1-3-5-21-6-8-22(9-7-21)16-14-17(20-15-19-16)23-10-12-24-13-11-23/h14-15H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLIPDZXYVKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCF)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluoropentyl Piperazine: This step involves the reaction of 1-(5-fluoropentyl)piperazine with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Pyrimidine Ring Formation: The next step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions, often using catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

    Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, typically using morpholine and a halogenated pyrimidine intermediate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated alkyl chain, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: H₂ with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the corresponding alcohols or amines.

Scientific Research Applications

4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.

    Biological Studies: The compound is used in studies investigating receptor-ligand interactions, given its structural similarity to various neurotransmitters.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and signal transduction pathways.

    Industrial Applications: Its derivatives are investigated for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The fluorinated alkyl chain enhances its lipophilicity, facilitating its passage through cell membranes and allowing it to modulate intracellular signaling pathways. The piperazine and pyrimidine rings are crucial for binding affinity and specificity to the target receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine: Similar structure but with a shorter fluorinated chain.

    4-[6-[4-(5-Chloropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine: Chlorine substituent instead of fluorine.

    4-[6-[4-(5-Methylpentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine: Methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for drug development and other scientific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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